molecular formula C24H29N5O4 B15191808 (5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate CAS No. 160730-62-1

(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate

Cat. No.: B15191808
CAS No.: 160730-62-1
M. Wt: 451.5 g/mol
InChI Key: NIIFCJKXEFHJSQ-VOJJDNHOSA-N
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Description

(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate typically involves multiple steps, starting from basic ergoline structures. The process includes:

    Formation of the Ergoline Core: This step involves the cyclization of appropriate precursors to form the ergoline skeleton.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, often using propyl halides under basic conditions.

    Attachment of the Triazole Ring:

    Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ergoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Leads to the formation of ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

Scientific Research Applications

(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to therapeutic effects, such as the alleviation of migraine symptoms or the improvement of motor function in Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

    Ergotamine: Another ergoline derivative used to treat migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.

    Cabergoline: Known for its use in treating hyperprolactinemia and Parkinson’s disease.

Uniqueness

(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate is unique due to its triazole ring, which imparts distinct chemical properties and potential therapeutic benefits. This structural feature differentiates it from other ergoline derivatives, potentially offering improved efficacy and reduced side effects in its applications.

Properties

CAS No.

160730-62-1

Molecular Formula

C24H29N5O4

Molecular Weight

451.5 g/mol

IUPAC Name

(6aR,9R)-7-propyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;(E)-but-2-enedioic acid

InChI

InChI=1S/C20H25N5.C4H4O4/c1-2-6-24-10-14(11-25-13-21-12-23-25)7-17-16-4-3-5-18-20(16)15(9-22-18)8-19(17)24;5-3(6)1-2-4(7)8/h3-5,9,12-14,17,19,22H,2,6-8,10-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,17?,19-;/m1./s1

InChI Key

NIIFCJKXEFHJSQ-VOJJDNHOSA-N

Isomeric SMILES

CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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